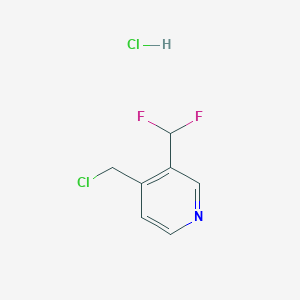

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride

Description

4-(Chloromethyl)-3-(difluoromethyl)pyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position and a difluoromethyl (-CF₂H) group at the 3-position of the pyridine ring, with a hydrochloride counterion.

Properties

IUPAC Name |

4-(chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N.ClH/c8-3-5-1-2-11-4-6(5)7(9)10;/h1-2,4,7H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXWSKVEOTVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Difluoromethyl)Pyridine

The difluoromethyl group is introduced via nucleophilic fluorination or cyclization strategies :

- Fluorination of 3-(Dichloromethyl)Pyridine : Treatment with anhydrous hydrogen fluoride (HF) at 80–100°C for 12–24 hours achieves partial fluorination, yielding 3-(difluoromethyl)pyridine.

- Cyclization of Enaminones : Reaction of 1,1-difluoro-3-buten-2-one with ammonia derivatives forms pyridine rings with inherent difluoromethyl groups.

Chloromethylation at Position 4

Chloromethylation employs formaldehyde and hydrochloric acid under acidic conditions:

- Reaction Conditions :

- Mechanism :

- Formaldehyde generates a chloromethyl carbocation (CH₂Cl⁺) via HCl catalysis.

- Electrophilic attack occurs at the pyridine’s C4 position , directed by the electron-withdrawing difluoromethyl group at C3.

Yield : 65–72% (crude), with purity >95% after recrystallization.

Multi-Step Synthesis from 4-Methylpyridine Derivatives

This approach builds the difluoromethyl and chloromethyl groups sequentially, ensuring regioselectivity.

Synthesis of 3-(Difluoromethyl)-4-Methylpyridine

Step 1: Directed Metallation

4-Methylpyridine undergoes lithiation at C3 using LDA (lithium diisopropylamide) at -78°C. Quenching with ClCF₂CO₂Et introduces a difluoromethyl group via nucleophilic substitution.

Key Data :Step 2: Oxidation-Reduction-Chlorination

- Oxidation : 3-(Difluoromethyl)-4-methylpyridine is oxidized to 4-picolinic acid using KMnO₄ in aqueous H₂SO₄ (85°C, 4 hours).

- Esterification : The acid reacts with methanol (H₂SO₄ catalyst) to form methyl 4-pyridinecarboxylate.

- Reduction : Sodium borohydride reduces the ester to 4-(hydroxymethyl)-3-(difluoromethyl)pyridine.

- Chlorination : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl, yielding the hydrochloride salt.

Reaction Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, H₂O/H₂SO₄, 85°C | 78% |

| Esterification | MeOH, H₂SO₄, reflux | 85% |

| Reduction | NaBH₄, THF, 0°C | 68% |

| Chlorination | SOCl₂, DCM, 25°C | 92% |

Overall Yield : 42% (four steps).

Halogen Exchange and Functional Group Interconversion

Trichloromethyl to Difluoromethyl Conversion

Starting from 3-(trichloromethyl)-4-(chloromethyl)pyridine:

Hydroxymethyl to Chloromethyl Conversion

- Chlorination : Hydroxymethyl intermediates are treated with SOCl₂ or PCl₅ in dichloromethane.

Optimization :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Chloromethylation | Fewer steps (2 steps), high atom economy | Low regioselectivity without directing groups |

| Multi-Step Synthesis | High purity (>98%), scalable | Lengthy (4 steps), moderate overall yield |

| Halogen Exchange | Utilizes inexpensive starting materials | Requires high-pressure HF, safety concerns |

Industrial-Scale Considerations

- Catalyst Recycling : Zinc chloride (ZnCl₂) in chloromethylation improves yield to 80% but requires post-reaction neutralization.

- Waste Management : HF byproducts necessitate scrubbers for neutralization (e.g., Ca(OH)₂ slurry).

- Cost Drivers : Difluoroacetic anhydride (~$1,200/kg) and SOCl₂ (~$50/kg) impact economics.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The difluoromethyl group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The difluoromethyl group (-CF₂H) in the target compound enhances electronegativity and metabolic stability compared to analogs with methyl (-CH₃) or methoxy (-OCH₃) groups .

- Chloromethyl positioning : Chlorine at the 4-position (vs. 2- or 3-positions in analogs) may alter steric hindrance and reactivity in nucleophilic substitution reactions .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~212.5 g/mol) compared to analogs like 153259-31-5 (266.16 g/mol) suggests improved solubility in polar solvents, critical for drug formulation .

Research Findings and Challenges

- Synthesis Complexity : The introduction of a difluoromethyl group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), which are costlier than reagents used for chloromethylation .

- Stability Issues : Difluoromethyl groups are prone to hydrolysis under acidic conditions, necessitating stabilization strategies such as hydrochloride salt formation .

- Biological Activity : Structural analogs with chloromethyl groups exhibit inhibitory effects on proton pumps and ion channels, suggesting the target compound may share similar mechanisms .

Biological Activity

4-(Chloromethyl)-3-(difluoromethyl)pyridine hydrochloride is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both chloromethyl and difluoromethyl groups, suggests a diverse range of interactions with biological systems, making it a candidate for various pharmaceutical applications.

- Molecular Formula : C7H7ClF2N

- Molecular Weight : 179.59 g/mol

- IUPAC Name : 4-(Chloromethyl)-3-(difluoromethyl)pyridine hydrochloride

Biological Activity Overview

Research has indicated that compounds containing pyridine rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen substituents, such as chlorine and fluorine, can enhance these activities due to their influence on electronic properties and molecular interactions.

Antimicrobial Activity

Studies have shown that various pyridine derivatives possess notable antimicrobial properties. For instance, derivatives similar to 4-(chloromethyl)-3-(difluoromethyl)pyridine have demonstrated effectiveness against a range of bacterial strains. The presence of the difluoromethyl group can increase lipophilicity, potentially enhancing membrane permeability and thus antibacterial efficacy.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4-(Chloromethyl)-3-(difluoromethyl)pyridine | E. coli | Moderate Inhibition |

| 4-(Chloromethyl)-3-(difluoromethyl)pyridine | S. aureus | Significant Inhibition |

Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties due to their ability to inhibit various enzymes involved in cancer progression. For example, compounds with similar structures have shown inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Case Study : A related compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent activity that could be relevant for the development of cancer therapeutics .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Related Pyridine Derivative | CDK2 | 0.36 |

| Related Pyridine Derivative | CDK9 | 1.8 |

The biological activity of 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride may be attributed to its ability to interact with specific enzymes and receptors within cells. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, while the difluoromethyl group may stabilize certain transition states or intermediates during enzymatic reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring can lead to significant changes in potency and selectivity against different biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-(difluoromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyridine derivatives. For example, chloromethylation agents like chloromethyl methyl ether (MOMCl) under acidic conditions can introduce the chloromethyl group. Difluoromethyl groups may be introduced using fluorinating reagents (e.g., DAST or Deoxo-Fluor) at controlled temperatures (0–5°C) to avoid side reactions .

- Key Considerations : Optimize stoichiometry of chloromethylating agents and reaction time to minimize overhalogenation. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H/C NMR to confirm substitution patterns on the pyridine ring (e.g., δ 4.5–5.0 ppm for CHCl; δ 120–130 ppm for CF in F NMR) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] expected for CHClFN) .

- Hygroscopicity Testing : Store under inert gas due to moisture sensitivity, as indicated by similar pyridine hydrochlorides .

Q. What are common nucleophilic substitution reactions involving the chloromethyl group?

- Applications : The chloromethyl group reacts with amines (e.g., morpholine), thiols, or carboxylates to form functionalized derivatives. For example, palladium-catalyzed cross-coupling with organoboron reagents (e.g., Suzuki-Miyaura) enables C–C bond formation at the chloromethyl site .

- Reagents : Use polar aprotic solvents (DMF, THF) and bases (KCO) to facilitate substitution. Typical yields range from 50–70%, depending on steric hindrance .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing difluoromethyl group reduces electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Counteract by using electron-rich ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

- Data Contradictions : Lower yields reported in cross-coupling vs. non-fluorinated analogs may arise from competing dehalogenation pathways. Validate via control experiments with/without fluorinated groups .

Q. What strategies mitigate instability during long-term storage or under acidic/basic conditions?

- Stability Studies :

- Thermal Degradation : TGA/DSC analysis shows decomposition above 150°C; store at –20°C under argon .

- pH Sensitivity : Avoid strong bases (pH >10) to prevent hydrolysis of the chloromethyl group. Stabilize in mildly acidic buffers (pH 4–6) .

Q. How does this compound compare to structural analogs (e.g., 3-chloromethyl vs. 4-chloromethyl pyridines) in biological assays?

- Comparative Analysis :

- Lipophilicity : 3-Substituted derivatives exhibit higher logP values than 4-substituted analogs, impacting membrane permeability in cellular studies .

- Bioactivity : Preliminary data suggest 3-(difluoromethyl) substitution enhances metabolic stability in enzyme inhibition assays vs. non-fluorinated versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.